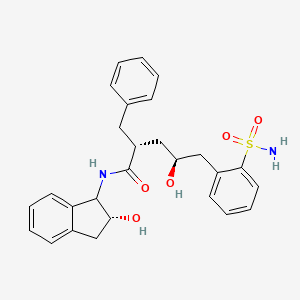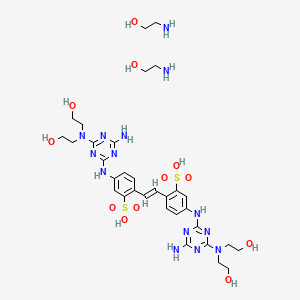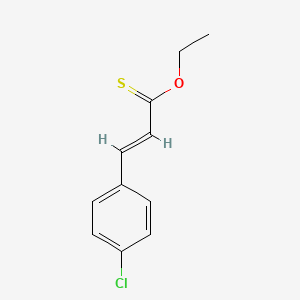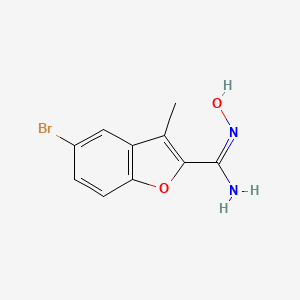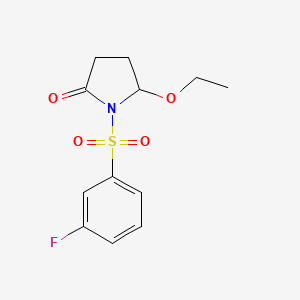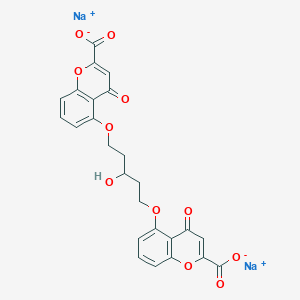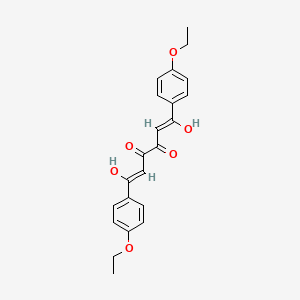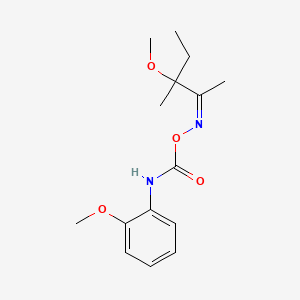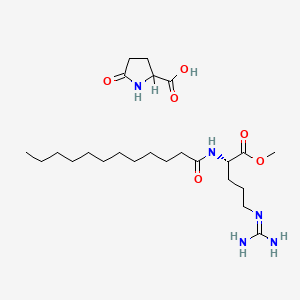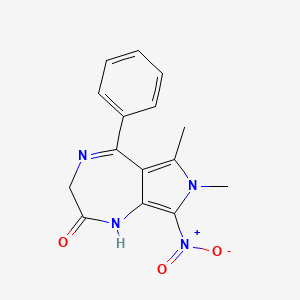
L-Glutamic acid, 4-cyclopentylidene-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Glutamic acid, 4-cyclopentylidene- is a derivative of L-glutamic acid, an amino acid that plays a crucial role in various metabolic processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, 4-cyclopentylidene- typically involves the modification of the L-glutamic acid molecule. One common method includes the introduction of a cyclopentylidene group to the glutamic acid backbone. This can be achieved through a series of chemical reactions, including esterification, cyclization, and subsequent deprotection steps. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of L-Glutamic acid, 4-cyclopentylidene- may involve fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce the compound in large quantities, which can then be purified through various downstream processing techniques. The optimization of fermentation conditions, such as pH, temperature, and nutrient supply, is crucial for maximizing yield.
化学反応の分析
Types of Reactions
L-Glutamic acid, 4-cyclopentylidene- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles like amines or alcohols; electrophiles like alkyl halides; often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various derivatives, depending on the nucleophile or electrophile involved.
科学的研究の応用
L-Glutamic acid, 4-cyclopentylidene- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Studied for its role in metabolic processes and potential as a biochemical probe to investigate enzyme functions and interactions.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent or as a precursor for developing new pharmaceuticals.
Industry: Utilized in the production of biodegradable polymers and other materials with specific mechanical and chemical properties.
作用機序
The mechanism of action of L-Glutamic acid, 4-cyclopentylidene- involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing the function of these proteins. Additionally, it may participate in various metabolic pathways, contributing to the synthesis or degradation of other biomolecules.
類似化合物との比較
Similar Compounds
L-Glutamic acid diethyl ester hydrochloride: A derivative of L-glutamic acid with ester groups, used in peptide synthesis and other chemical applications.
L-Glutamic acid based dendritic lipopeptide oligomers: Complex molecules used in drug delivery and other biomedical applications.
Uniqueness
L-Glutamic acid, 4-cyclopentylidene- stands out due to its cyclopentylidene group, which imparts unique structural and chemical properties. This modification can enhance the compound’s stability, reactivity, and potential interactions with biological targets, making it a valuable tool in various research and industrial applications.
特性
CAS番号 |
213778-21-3 |
|---|---|
分子式 |
C10H15NO4 |
分子量 |
213.23 g/mol |
IUPAC名 |
(2S)-2-amino-4-cyclopentylidenepentanedioic acid |
InChI |
InChI=1S/C10H15NO4/c11-8(10(14)15)5-7(9(12)13)6-3-1-2-4-6/h8H,1-5,11H2,(H,12,13)(H,14,15)/t8-/m0/s1 |
InChIキー |
PJQRHOIDKSEWFE-QMMMGPOBSA-N |
異性体SMILES |
C1CCC(=C(C[C@@H](C(=O)O)N)C(=O)O)C1 |
正規SMILES |
C1CCC(=C(CC(C(=O)O)N)C(=O)O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


